An In-depth Technical Guide to the Physical Properties of 3-Ethylcyclohexan-1-amine
An In-depth Technical Guide to the Physical Properties of 3-Ethylcyclohexan-1-amine
This technical guide provides a comprehensive overview of the core physical properties of 3-Ethylcyclohexan-1-amine, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to offer not just data, but a deeper understanding of the causality behind the compound's behavior and the methodologies used to characterize it.
Introduction
3-Ethylcyclohexan-1-amine, a substituted cycloaliphatic amine, represents a class of organic compounds with significant potential in various fields, including pharmaceuticals and materials science. Its structural combination of a cyclohexane ring, an ethyl substituent, and a primary amine group imparts a unique set of physicochemical characteristics that govern its reactivity, bioavailability, and application profile. Understanding these fundamental physical properties is a critical first step in harnessing its potential. This guide will delve into the key physical parameters of 3-Ethylcyclohexan-1-amine, provide detailed experimental protocols for their determination, and offer insights into the structure-property relationships that are paramount for its application.
Molecular Structure and Identification
The foundational aspect of any chemical compound is its structure. 3-Ethylcyclohexan-1-amine is characterized by a cyclohexane ring with an ethyl group at the 3-position and an amine group at the 1-position. This structure gives rise to stereoisomerism (cis and trans isomers), which can influence its physical properties.
Caption: 2D representation of 3-Ethylcyclohexan-1-amine.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 3-ethylcyclohexan-1-amine | [1] |
| CAS Number | 6850-52-8 | [1] |
| Molecular Formula | C8H17N | [1] |
| Molecular Weight | 127.23 g/mol | [1] |
| Canonical SMILES | CCC1CCCC(C1)N | [1] |
| InChIKey | AYIHVGHQMYIGRH-UHFFFAOYSA-N | [1] |
Core Physical Properties
Table 2: Core Physical Properties of 3-Ethylcyclohexan-1-amine
| Property | Value (Predicted/Computed) | Causality and Field Insights |
| Boiling Point | ~170-180 °C (Predicted) | As a primary amine, it can form intermolecular hydrogen bonds, leading to a significantly higher boiling point than non-polar compounds of similar molecular weight.[2][3] The presence of the ethyl group and the cyclohexane ring increases its molecular weight and van der Waals forces, further elevating the boiling point compared to smaller amines. |
| Melting Point | Not available | The melting point will be influenced by the crystal lattice packing, which is dependent on the specific stereoisomer (cis/trans). Asymmetrical molecules often have lower melting points. |
| Density | ~0.85-0.95 g/cm³ (Predicted) | The density is expected to be slightly less than that of water, which is typical for many aliphatic amines. The exact value is dependent on temperature and pressure. |
| Solubility in Water | Slightly soluble to sparingly soluble | The primary amine group can form hydrogen bonds with water, conferring some water solubility.[2][3] However, the eight-carbon hydrophobic backbone significantly limits this solubility.[2] Generally, amines with more than six carbon atoms are considered sparingly soluble in water.[2] |
| Solubility in Organic Solvents | Soluble | Due to its significant hydrocarbon character, it is expected to be readily soluble in a wide range of organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.[4][5] |
| XLogP3-AA | 2.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Topological Polar Surface Area | 26 Ų | [1] |
Experimental Determination of Physical Properties
To ensure scientific integrity, the direct experimental determination of these physical properties is crucial. The following section outlines the standard protocols for these measurements.
Boiling Point Determination (Micro-scale Method)
The Thiele tube method is a reliable and material-efficient technique for determining the boiling point of a liquid.[6]
Caption: Workflow for boiling point determination.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount (approximately 0.5 mL) of 3-Ethylcyclohexan-1-amine into a small test tube.
-
Capillary Insertion: Take a capillary tube, seal one end, and place it, open-end down, into the liquid in the test tube.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Suspend the assembly in a Thiele tube filled with a high-boiling mineral oil. Gently heat the side arm of the Thiele tube with a micro-burner.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source. The bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[7]
Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The stream of bubbles indicates that the vapor pressure of the sample is greater than the atmospheric pressure. As the sample cools, the vapor pressure decreases, and when it equals the atmospheric pressure, the liquid is drawn into the capillary tube.
Density Measurement
The density of a liquid can be accurately determined using a pycnometer or by a simpler method using a graduated cylinder and a balance.[8]
Step-by-Step Protocol:
-
Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer.
-
Volume of Sample: Add a known volume of 3-Ethylcyclohexan-1-amine to the graduated cylinder (e.g., 10.0 mL).
-
Mass of Container and Sample: Reweigh the graduated cylinder containing the amine.
-
Calculation: The mass of the amine is the difference between the two weighings. The density is calculated by dividing the mass of the amine by its volume.
-
Temperature Control: It is crucial to record the temperature at which the measurement is made, as density is temperature-dependent.
Causality: Density is an intrinsic property of a substance that relates its mass to the volume it occupies. For accurate and reproducible results, precise measurement of both mass and volume is essential.
Solubility Determination
A qualitative and semi-quantitative assessment of solubility is fundamental for applications in drug formulation and reaction chemistry.
Step-by-Step Protocol:
-
Solvent Selection: Choose a range of solvents, including water and common organic solvents (e.g., ethanol, diethyl ether, dichloromethane).
-
Qualitative Assessment: To a test tube containing a small amount (e.g., 1 mL) of the solvent, add a few drops of 3-Ethylcyclohexan-1-amine.
-
Observation: Vigorously shake the test tube and observe if the amine dissolves completely, forms a separate layer, or is partially soluble.
-
pH Measurement (for aqueous solutions): For the aqueous solution, test the pH with litmus paper or a pH meter. As an amine, 3-Ethylcyclohexan-1-amine will produce a basic solution.[9]
-
Acidification (for aqueous solutions): To the aqueous mixture, add a dilute acid (e.g., 1 M HCl) dropwise. Observe if the amine dissolves upon the formation of the more water-soluble ammonium salt.[9]
Causality: The solubility of a substance is governed by the principle of "like dissolves like." The polarity of the solute and solvent determines the extent of dissolution. The formation of an ammonium salt upon acidification drastically increases the polarity of the amine, thereby enhancing its water solubility.
Spectroscopic Characterization
Spectroscopic data is essential for the structural confirmation of 3-Ethylcyclohexan-1-amine.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Ethylcyclohexan-1-amine is expected to show characteristic peaks for a primary aliphatic amine.
Expected IR Absorptions:
-
N-H Stretch: Two bands in the region of 3400-3250 cm⁻¹, characteristic of a primary amine (R-NH₂).[10]
-
C-H Stretch: Bands just below 3000 cm⁻¹ due to the sp³ hybridized C-H bonds of the cyclohexane and ethyl groups.
-
N-H Bend (Scissoring): A band in the range of 1650-1580 cm⁻¹.[10]
-
C-N Stretch: A medium to weak absorption in the 1250-1020 cm⁻¹ region.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): A peak at m/z = 127, corresponding to the molecular weight of the compound.
-
Nitrogen Rule: The molecular weight of 127 is an odd number, which is consistent with the presence of one nitrogen atom.
-
Fragmentation: Common fragmentation patterns for cycloalkylamines include the loss of the ethyl group and cleavage of the cyclohexane ring.
Synthesis
A common and efficient method for the synthesis of 3-Ethylcyclohexan-1-amine is through the reductive amination of 3-ethylcyclohexanone.[11]
Caption: Reductive amination synthesis pathway.
This two-step, one-pot reaction involves the initial formation of an imine intermediate by the reaction of the ketone with ammonia, followed by the in-situ reduction of the imine to the corresponding amine using a reducing agent such as sodium cyanoborohydride (NaBH₃CN).[11]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Ethylcyclohexan-1-amine is not widely available, it should be handled with the care typical for aliphatic amines. These compounds are generally corrosive, can cause skin and eye burns, and may be harmful if inhaled or ingested.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-Ethylcyclohexan-1-amine is a compound with a rich set of physical properties derived from its unique molecular architecture. While a complete experimental dataset is yet to be consolidated in the public domain, this guide provides a robust framework for understanding its expected behavior and the methodologies for its empirical characterization. For researchers and developers, a thorough grasp of these properties is indispensable for unlocking the full potential of this versatile molecule in future innovations.
References
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- 4. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 5. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
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